molecular formula C9H13ClFNS B6299175 MFCD31714240 CAS No. 2368870-80-6

MFCD31714240

Cat. No.: B6299175
CAS No.: 2368870-80-6
M. Wt: 221.72 g/mol
InChI Key: KOBVIPBQGRDXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride . This compound has a molecular formula of C9H13ClFNS and a molecular weight of 221.72606 g/mol . It is characterized by the presence of a fluorobenzyl group attached to an ethylamine backbone, with a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as sodium hydride and alkyl halides are used.

    Reduction: Reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted amines.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form bonds with biological molecules, potentially affecting their function. The fluorobenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorobenzylsulfanyl)ethylamine hydrochloride
  • 2-(3-Chlorobenzylsulfanyl)ethylamine hydrochloride
  • 2-(3-Bromobenzylsulfanyl)ethylamine hydrochloride

Uniqueness

2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substitutions .

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBVIPBQGRDXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.